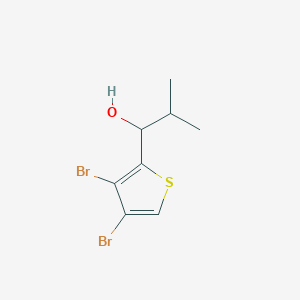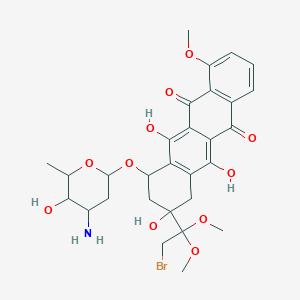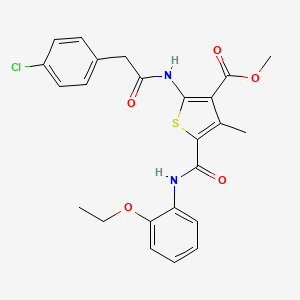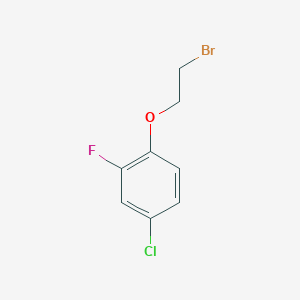
1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene is an organic compound with the molecular formula C8H7BrClFO It is a halogenated aromatic ether, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene typically involves the reaction of 4-chloro-2-fluorophenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The general reaction scheme is as follows:
4-chloro-2-fluorophenol+2-bromoethanolK2CO3,refluxthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can target the halogen atoms, leading to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethers, amines, and thiols.
Oxidation: Phenolic derivatives are formed.
Reduction: Dehalogenated benzene derivatives are obtained.
Scientific Research Applications
1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene involves its interaction with specific molecular targets. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The presence of chlorine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromoethoxy)-4-chlorobenzene
- 1-(2-Bromoethoxy)-2-fluorobenzene
- 1-(2-Bromoethoxy)-4-fluorobenzene
Uniqueness
1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms on the benzene ring. This combination of halogens imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Properties
Molecular Formula |
C8H7BrClFO |
|---|---|
Molecular Weight |
253.49 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-4-chloro-2-fluorobenzene |
InChI |
InChI=1S/C8H7BrClFO/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 |
InChI Key |
FADADPLYEVSYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


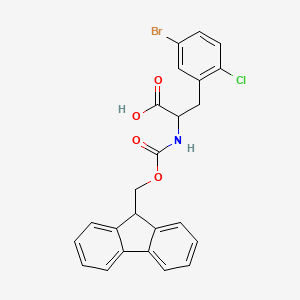





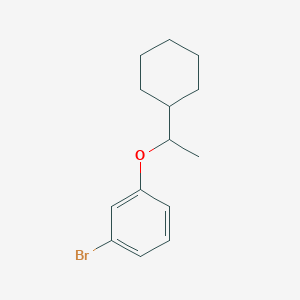


![tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B12068529.png)
